molecular formula C25H23N3O3S2 B14947291 2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14947291
M. Wt: 477.6 g/mol
InChI Key: KKKIQZSJLMKDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features multiple functional groups, including indole, benzothiazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione involves multiple steps, starting with the preparation of the indole and benzothiazole intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives .

The final step involves the coupling of the indole and benzothiazole intermediates with the isoindole moiety under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the condensation reactions, as well as the use of automated purification systems to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole and benzothiazole moieties can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The indole and benzothiazole moieties can interact with enzymes and receptors in biological systems, potentially inhibiting their activity or modulating their function . The compound may also interact with DNA or RNA, leading to changes in gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its combination of indole, benzothiazole, and isoindole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C25H23N3O3S2/c29-22(27-12-11-15-5-1-4-8-20(15)27)14-32-25-26-19-10-9-16(13-21(19)33-25)28-23(30)17-6-2-3-7-18(17)24(28)31/h1,4-5,8-10,13,17-18H,2-3,6-7,11-12,14H2

InChI Key

KKKIQZSJLMKDCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)N5CCC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.